6-Amino-5-bromonicotinonitrile

Beschreibung

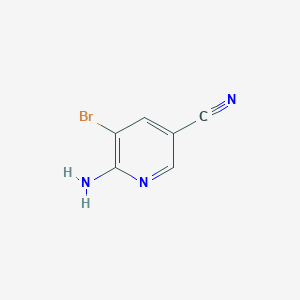

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUQTHSGTPGGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363433 | |

| Record name | 6-amino-5-bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477871-32-2 | |

| Record name | 6-Amino-5-bromo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-5-bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-5-bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-5-bromonicotinonitrile, a key building block in medicinal chemistry and pharmaceutical development. This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the target compound.

Compound Overview

This compound, also known as 6-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative. Its chemical structure, featuring an amino group, a bromine atom, and a nitrile functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 477871-32-2 | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Melting Point | 194-195 °C | [1] |

| Appearance | Solid | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, starting from 6-aminonicotinonitrile. The preferred method utilizes N-bromosuccinimide (NBS) as the brominating agent, offering a significantly higher yield.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method provides a high-yield and efficient route to this compound.

Caption: High-yield synthesis of this compound using NBS.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2.00 g (16.8 mmol) of 6-aminonicotinonitrile in acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add 1.2 equivalents of N-bromosuccinimide (NBS).

-

Reaction Conditions: Maintain the reaction mixture at 20°C and stir until the reaction is complete (monitoring by TLC is recommended).[1]

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with chloroform.

-

Purification: Wash the organic extract with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.[1]

Synthesis via Bromination with Bromine in Acetic Acid

An alternative, though lower-yielding, method involves the use of elemental bromine in acetic acid.

Caption: Synthesis of this compound using bromine in acetic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve 102 mg (0.86 mmol) of 6-aminonicotinonitrile in 2 mL of acetic acid.

-

Addition of Brominating Agent: To this solution, add a solution of bromine (0.86 mmol) in acetic acid.

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours.[1]

-

Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate (3:1, v/v) eluent to afford the pure product.[1]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Caption: General workflow for the spectroscopic characterization of the title compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): 8.26 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.24 (bs, 2H) | [1] |

| ¹³C NMR | No experimental data found in the searched literature. | |

| FTIR | No specific peak list found. Expected peaks: N-H stretching (amino group), C≡N stretching (nitrile), C-Br stretching, and aromatic C-H and C=C stretching. | |

| Mass Spectrometry | (APCI Neg) m/z: 196, 198 | [1] |

Note on Characterization Data: While experimental ¹H NMR and mass spectrometry data are available, specific experimental ¹³C NMR and a detailed FTIR peak list for this compound were not found in the surveyed literature. The expected FTIR absorptions are based on the functional groups present in the molecule. For definitive structural confirmation, obtaining experimental ¹³C NMR and FTIR data is recommended.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The amino and nitrile groups also offer sites for further chemical transformations, making this compound a valuable scaffold for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has provided detailed protocols for the synthesis of this compound, with the NBS-mediated bromination being the superior method in terms of yield. Key characterization data has been compiled to aid in the identification and quality control of the synthesized compound. The versatile chemical nature of this compound underscores its importance as a building block for the development of novel pharmaceutical agents. Further research to fully characterize this compound with ¹³C NMR and FTIR spectroscopy is encouraged.

References

6-Amino-5-bromonicotinonitrile CAS number 477871-32-2

An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 477871-32-2), a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its applications as a versatile intermediate. Particular focus is given to its role in the synthesis of nicotinamide derivatives and compounds targeting the central nervous system (CNS). Methodologies for functionalization via cross-coupling reactions are discussed, and logical workflows are visualized to support researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is a substituted pyridine derivative whose structure incorporates amino, bromo, and nitrile functional groups, making it a valuable and reactive intermediate for further chemical modification.[1]

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 477871-32-2 | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 194-195 °C | [1] |

| Boiling Point | 294.4 °C (Predicted) | [1] |

| Purity | ≥95% - 97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, dark place | [2] |

Predicted Spectroscopic Data

| Spectroscopy | Feature | Expected Wavenumber / Shift Range | Notes |

| FT-IR | N-H Stretch (Amine) | 3500-3300 cm⁻¹ (two bands) | Primary amines typically show two bands for asymmetric and symmetric stretching. |

| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Characteristic of C-H bonds on the pyridine ring.[3][4] | |

| C≡N Stretch (Nitrile) | 2240-2220 cm⁻¹ (strong) | A sharp and strong absorption is characteristic of the nitrile group.[3] | |

| C=C, C=N Stretch (Aromatic) | 1600-1400 cm⁻¹ (multiple bands) | Corresponds to the stretching vibrations within the pyridine ring.[3][4] | |

| C-Br Stretch | ~1100 cm⁻¹ | The C-Br stretch is often found in the fingerprint region.[3] | |

| ¹H NMR | -NH₂ Protons (s, broad) | δ 5.0-7.0 ppm | Chemical shift can vary significantly based on solvent and concentration. Signal is often broad. |

| Aromatic Protons (d, d) | δ 7.5-8.5 ppm | Two distinct signals (doublets) are expected for the two protons on the pyridine ring, with coupling constants typical for ortho or meta relationships. | |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | Six distinct signals are expected for the carbons of the pyridine ring, with shifts influenced by the attached functional groups (NH₂, Br, CN). |

| Nitrile Carbon (C≡N) | δ 115-120 ppm | ||

| MS (EI) | Molecular Ion [M]⁺ | m/z ≈ 197/199 | A characteristic isotopic pattern (approx. 1:1 ratio) is expected for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

Representative Synthesis of this compound

A direct experimental protocol for this specific compound is not widely published. However, a plausible and chemically sound method is the electrophilic bromination of the precursor, 6-aminonicotinonitrile, using a suitable brominating agent like N-Bromosuccinimide (NBS).

Reaction Scheme: 6-aminonicotinonitrile + NBS → this compound

Materials:

-

6-aminonicotinonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinonitrile (1.0 eq) in acetonitrile. Protect the flask from light.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove succinimide and any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block primarily due to its two distinct reactive sites: the amino group and the bromine atom. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Intermediate for CNS-Active Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting central nervous system (CNS) disorders.[1] The nicotinamide core, which can be derived from this molecule, is a privileged scaffold in CNS drug discovery.[1] Prodrug strategies are often employed to enhance the ability of molecules to cross the blood-brain barrier (BBB), and versatile intermediates like this are crucial for creating libraries of candidates for such optimization.[5][6][7]

Precursor for Kinase Inhibitors

While not a kinase inhibitor itself, the 2-aminopyridine scaffold is a common feature in many potent and selective kinase inhibitors.[8] The bromine atom on this compound provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[9][10] This allows for the systematic introduction of various aryl, heteroaryl, or amino groups at this position, which is a key strategy for exploring the structure-activity relationship (SAR) and optimizing binding to the ATP pocket of target kinases. This approach is widely used in the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[8][9][11]

Example Target Pathway: Kinase Signaling

Many kinase inhibitors developed from similar heterocyclic scaffolds target critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors often bind to the ATP-binding site of kinases like MEK or ERK, preventing their activation and downstream signaling.

References

- 1. This compound [myskinrecipes.com]

- 2. 477871-32-2|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small endogenous molecules as moiety to improve targeting of CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Data for 6-Amino-5-bromonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-5-bromonicotinonitrile (CAS No: 709652-82-4), a versatile building block in medicinal chemistry and agrochemical development.[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

Molecular Formula: C₆H₄BrN₃

-

Molecular Weight: 198.02 g/mol [1]

-

Structure: A pyridine ring substituted with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the amino group protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Singlet | 1H | H-2 (proton on the carbon between the nitrile and the ring nitrogen) |

| ~ 7.8 - 8.0 | Singlet | 1H | H-4 (proton on the carbon between the bromine and the nitrile) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (amino group protons) |

Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. Due to the low natural abundance of ¹³C, broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-6 (carbon attached to the amino group) |

| ~ 152 | C-2 (carbon between the nitrile and the ring nitrogen) |

| ~ 145 | C-4 (carbon between the bromine and the nitrile) |

| ~ 117 | C≡N (nitrile carbon) |

| ~ 108 | C-5 (carbon attached to the bromine) |

| ~ 95 | C-3 (carbon attached to the nitrile group) |

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[3][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5][6] The addition of a small amount of an internal standard like tetramethylsilane (TMS) is common for referencing the chemical shifts to 0.00 ppm.[3][6]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity, which sharpens the spectral lines and improves resolution.[3]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower sensitivity and natural abundance of the ¹³C nucleus, a larger number of scans is typically required.[2] Broadband proton decoupling is generally applied to simplify the spectrum.[4]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Predicted IR Absorption Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2240 - 2220 | Strong, Sharp | C≡N stretching of the nitrile group[8] |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and C=C/C=N ring stretching |

| 1500 - 1400 | Medium | Aromatic C=C and C=N ring stretching[9] |

| ~ 1100 | Medium | C-Br stretching[8] |

| 900 - 675 | Strong | C-H out-of-plane bending[8] |

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Thin Solid Film or KBr pellet methods are common for analyzing solid samples.[10]

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[10]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

-

-

Sample Preparation (KBr Pellet Method):

-

Finely grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record the background spectrum (of air or the clean salt plate).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[11][12]

Predicted Mass Spectrometry Data

For this compound (C₆H₄BrN₃), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

| m/z Value | Ion | Notes |

| 197 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |

| 199 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope. The intensity should be nearly equal to the M⁺ peak. |

Fragmentation patterns would depend on the ionization method used (e.g., Electron Impact - EI). Common fragments could include the loss of Br, HCN, or NH₂.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using an electrospray ionization (ESI) source is as follows:[13]

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]

-

Dilute this stock solution further with a suitable solvent (e.g., methanol, acetonitrile, water, or a combination) to a final concentration in the range of 10-100 µg/mL.[13]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[13]

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer.

-

In the ESI source, the sample is ionized to generate charged molecules.[11]

-

The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio.[14]

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the structural analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Navigating the Chemical Landscape of 6-Amino-5-bromonicotinonitrile: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a detailed overview of the solubility and stability of 6-Amino-5-bromonicotinonitrile, a key building block in the synthesis of novel therapeutic agents. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages information from structurally similar compounds to provide robust estimations and detailed experimental protocols for empirical determination.

Physicochemical Properties at a Glance

This compound is a substituted pyridine derivative with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol . Its structure, featuring an amino group, a bromo substituent, and a nitrile group on a pyridine ring, dictates its solubility and stability characteristics.

Solubility Profile: A Predictive Analysis

While exhaustive quantitative solubility data for this compound is not extensively documented in public literature, a qualitative and estimated solubility profile can be constructed based on the polarity of its functional groups and data from analogous compounds like 6-Bromonicotinonitrile.[1] The presence of the polar amino and nitrile groups suggests a degree of solubility in polar solvents.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Capable of dissolving a wide range of polar and nonpolar compounds. |

| Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO in its broad dissolving capabilities. |

| Methanol | Protic, Polar | Moderate | The amino group can engage in hydrogen bonding. |

| Ethanol | Protic, Polar | Moderate | Similar to methanol, but potentially slightly lower due to increased alkyl chain length. |

| Acetonitrile | Aprotic, Polar | Moderate | A common solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Halogenated | Moderate to Low | Offers moderate polarity. |

| Ethyl Acetate | Ester | Low to Moderate | Medium polarity ester solvent. |

| Toluene | Nonpolar, Aromatic | Low | The nonpolar nature of toluene makes it a poor solvent for this polar molecule. |

| Hexane | Nonpolar, Aliphatic | Low / Insoluble | Highly nonpolar, unlikely to dissolve the compound to a significant extent. |

Researchers are strongly advised to experimentally verify these estimations for their specific applications and concentrations.

Stability Considerations: Handling and Storage

The stability of this compound is a critical factor for its appropriate handling, storage, and use in synthetic protocols. Information from safety data sheets of related compounds, such as 2-Amino-5-bromopyridine, provides valuable insights into its stability profile.[2]

Table 2: Stability Profile of this compound under Various Conditions

| Condition | Expected Stability | Notes and Recommendations |

| Thermal | Stable under normal temperatures. | Avoid excessive heat. Thermal decomposition may produce toxic fumes, including carbon monoxide, oxides of nitrogen, and hydrogen bromide.[2] |

| Hydrolytic | Expected to be relatively stable at neutral pH. | Stability may be compromised under strongly acidic or basic conditions, potentially leading to hydrolysis of the nitrile or amino groups. |

| Light | Potentially light-sensitive. | Store in a well-ventilated place in a tightly closed, light-resistant container. |

| Oxidative | Sensitive to strong oxidizing agents. | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] |

Experimental Protocols for Determination of Solubility and Stability

To obtain precise and reliable data for this compound, the following detailed experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination by HPLC

This method determines the thermodynamic equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Filter the saturated solutions using a 0.22 µm syringe filter to remove undissolved solid.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (e.g., mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reverse-phase C18 column is often suitable for such compounds.

-

The mobile phase could consist of a gradient of acetonitrile and water with an additive like formic acid for improved peak shape.[3]

-

-

Quantification:

-

Quantify the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution in acidic solutions of varying concentrations (e.g., 0.1 M HCl, 1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dilute the stock solution in basic solutions of varying concentrations (e.g., 0.1 M NaOH, 1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a stability chamber.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to separate the parent compound from any degradation products.

-

The mass spectrometer will help in the identification of the degradation products by providing their mass-to-charge ratios.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound over time for each stress condition.

-

Characterize the major degradation products based on their mass spectral data.

-

References

An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-bromonicotinonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, historical development, and various synthetic methodologies. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data. Furthermore, this guide explores the applications of this compound as a crucial intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, and discusses its potential role in relevant biological signaling pathways.

Introduction

This compound, also known as 2-Amino-5-bromopyridine-3-carbonitrile, is a substituted pyridinonitrile that has garnered significant interest in the field of drug discovery and development. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a nitrile group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for selective chemical modifications, enabling the construction of diverse molecular libraries for biological screening. This guide aims to be a thorough resource for researchers, providing detailed information on the history, synthesis, and application of this important chemical entity.

Physicochemical Properties and Data

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 477871-32-2 (for this compound) 709652-82-4 (for 2-Amino-5-bromonicotinonitrile) | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | N#Cc1cnccc1NBr | |

| InChI | InChI=1S/C6H4BrN3/c7-4-2-5(8)9-3-1-6(4)10/h1,3H,(H2,8,9) |

History and Discovery

While a definitive seminal publication marking the first-ever synthesis of this compound is not readily apparent in a singular "discovery" paper, its emergence is intrinsically linked to the broader exploration of substituted 2-aminopyridine-3-carbonitriles as valuable synthons in organic and medicinal chemistry. The development of synthetic routes to this class of compounds has been an area of active research, with numerous methods being reported over the years, including multi-component reactions which offer an efficient way to construct the pyridine ring with various substituents. The utility of this compound as a building block became more prominent with the increasing interest in developing kinase inhibitors for various therapeutic areas. Its presence in patents for the synthesis of targeted therapies, such as those for HIV, underscores its importance in modern drug development.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes. A common and direct approach involves the bromination of a readily available precursor.

Experimental Protocol: Bromination of 6-Aminonicotinonitrile

This protocol is adapted from a method described in patent literature and provides a straightforward synthesis of the target compound.

Objective: To synthesize this compound via electrophilic bromination of 6-aminonicotinonitrile.

Materials:

-

6-Aminonicotinonitrile

-

Bromine

-

Acetic Acid

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 6-aminonicotinonitrile (1.0 eq) in acetic acid.

-

To this solution, add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1, v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value |

|---|---|

| Reported Yield | 65% |

| ¹H-NMR (DMSO-d₆, 300 MHz) | δ 8.26 (d, 1H, J = 2.0 Hz), 8.10 (d, 1H, J = 2.0 Hz), 7.24 (bs, 2H) |

| MS (APCI Neg) | m/z 196, 198 |

References

Safety and handling precautions for 6-Amino-5-bromonicotinonitrile

An In-depth Technical Guide on the Safety and Handling of 6-Amino-5-bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

This compound is a substituted aminopyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the available safety data, handling procedures, and relevant experimental protocols for assessing the toxicological profile of this compound and its structural analogs.

Hazard Identification and Classification

While specific toxicological data for this compound is limited in publicly available literature, the hazard classification for the closely related isomer, 2-Amino-5-bromopyridine-3-carbonitrile, provides valuable guidance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this related compound[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Based on the data for structurally similar compounds, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its isomer, 2-Amino-5-bromopyridine-3-carbonitrile.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 194-195°C | - |

| Boiling Point | 294.4°C | - |

| Storage Temperature | 2-8°C | - |

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE.

| Protection Type | Specific Equipment | Purpose and Guidelines |

| Eye and Face Protection | Chemical splash goggles and face shield | To protect against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Double-gloving is recommended. |

| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a chemical fume hood or if dust is generated. |

Engineering Controls

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. |

| Ingestion | Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do NOT induce vomiting. |

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key experiments to assess the toxicity of this compound, based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within ±20% of the mean weight.

-

Housing and Feeding: House animals in appropriate cages with access to standard laboratory diet and drinking water.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

-

Administration: Administer a single oral dose of the substance to the animals using a gavage needle. Start with a dose of 300 mg/kg body weight.

-

Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weight changes.

-

Stepwise Procedure:

-

If no mortality is observed at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg) in another group of animals.

-

If mortality is observed, the test is repeated at a lower dose level.

-

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4][5][6]

Methodology:

-

Tissue Culture: Use commercially available reconstructed human epidermis (RhE) tissues.

-

Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissues to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[2]

-

Viability Assessment (MTT Assay):

-

After incubation, treat the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]

-

Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Extract the formazan and measure its absorbance spectrophotometrically.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a negative control. A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50%.[2]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

In Vitro Cytotoxicity: MTT and LDH Assays

These assays are used to assess the general cytotoxicity of a compound on cultured cells.

Methodology (MTT Assay): [7][8][9][10]

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Methodology (LDH Assay): [12][13][14][15]

-

Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the exposure period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[13][14][15]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.

Caption: Workflow for In Vitro Cytotoxicity Assessment (MTT & LDH).

Toxicological Information and Potential Signaling Pathways

Acute Toxicity: No specific LD50 or LC50 data for this compound are available in the searched literature. However, based on the GHS classification of the isomer 2-Amino-5-bromopyridine-3-carbonitrile ("Toxic if swallowed"), a low LD50 value is anticipated.[1]

Mechanism of Action and Signaling Pathways: Detailed studies on the specific signaling pathways affected by this compound were not identified in the conducted searches. However, based on its chemical structure, potential mechanisms of toxicity can be inferred from related compound classes:

-

Aminopyridines: This class of compounds is known to act as potassium channel blockers.[16][17][18][19] Blockade of voltage-gated potassium channels can lead to prolonged action potentials and increased neurotransmitter release, which can result in neurotoxic effects such as seizures at high concentrations.

-

Aromatic Nitriles: The metabolism of some nitriles can lead to the release of cyanide, which is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.[20][21] However, the release of cyanide from aromatic nitriles is generally considered to be less likely than from aliphatic nitriles.[20]

Due to the lack of specific data for this compound, a definitive signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the precise molecular mechanisms of its biological activity and potential toxicity.

Caption: Postulated Mechanisms of Toxicity for this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential toxicity. While specific toxicological data is scarce, information from structurally related compounds suggests that it should be treated as a hazardous substance. Adherence to the safety precautions, handling guidelines, and first aid measures outlined in this document is crucial for minimizing risk. The provided experimental protocols offer a framework for further toxicological evaluation to better characterize the safety profile of this compound.

References

- 1. 2-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 24229199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. x-cellr8.com [x-cellr8.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. thepsci.eu [thepsci.eu]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. benchchem.com [benchchem.com]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-5-bromonicotinonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for 6-Amino-5-bromonicotinonitrile. It also outlines a plausible synthetic route and potential applications in medicinal chemistry based on related compounds.

Molecular Structure and Formula

This compound, with the IUPAC name 6-amino-5-bromopyridine-3-carbonitrile , is a substituted pyridine derivative. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.

Molecular Formula: C₆H₄BrN₃

Molecular Weight: 198.02 g/mol

CAS Number: 477871-32-2

Canonical SMILES: C1=C(C=NC(=C1Br)N)C#N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Melting Point | 194-195 °C | Experimental |

| Boiling Point | 294.4 °C | Experimental |

| XlogP | 0.9 | Predicted[1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the experimental ¹H and ¹³C NMR spectral data.

| Peak | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1 | 8.33 | s | H-2 |

| 2 | 8.12 | s | H-4 |

| 3 | 7.33 | s (br) | -NH₂ |

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆). [2]

| Peak | Chemical Shift (ppm) | Assignment |

| 1 | 156.6 | C-6 |

| 2 | 152.8 | C-2 |

| 3 | 149.5 | C-4 |

| 4 | 119.8 | -CN |

| 5 | 88.3 | C-3 |

| 6 | 86.3 | C-5 |

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆). [2]

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine |

| 2230-2210 | C≡N Stretch | Nitrile |

| 1650-1580 | C=C Stretch | Aromatic Ring |

| 1640-1560 | N-H Bend | Primary Amine |

| 1100-1000 | C-Br Stretch | Aryl Bromide |

Table 4: Predicted Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not available in the searched literature. However, predicted collision cross-section (CCS) values for different adducts are provided in Table 5.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.96614 | 127.9 |

| [M+Na]⁺ | 219.94808 | 141.9 |

| [M-H]⁻ | 195.95158 | 131.1 |

Table 5: Predicted Mass Spectrometry Data for this compound. [1]

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds. This procedure involves the bromination of 6-aminonicotinonitrile.

Materials:

-

6-aminonicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Chloroform

-

Anhydrous magnesium sulfate

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve 6-aminonicotinonitrile (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.2 equivalents) to the solution at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add water to the reaction mixture.

-

Extract the product with chloroform.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Characterization Methods

Standard analytical techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Discovery

While specific biological targets for this compound have not been identified in the searched literature, substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to act as kinase inhibitors, which are crucial in cancer therapy, and also exhibit anti-inflammatory properties.

The presence of the amino, bromo, and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and formula. This guide has provided a summary of its known physicochemical and spectroscopic properties, a proposed synthetic route, and an overview of its potential applications in drug discovery. Further experimental investigation into its synthesis, comprehensive spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a key intermediate in the development of novel therapeutics.

References

Purity Analysis of 6-Amino-5-bromonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromonicotinonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, makes it a versatile intermediate for the development of novel therapeutics. The purity of this starting material is of paramount importance as impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound, including detailed experimental protocols, data presentation, and an analysis of potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 477871-32-2 |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 194-195 °C |

| Boiling Point | 294.4 °C (Predicted) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive purity evaluation of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

The theoretical plates should be not less than 2000.

-

-

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as for determining residual solvents. Due to the polar nature of this compound, derivatization is often required to enhance its volatility for GC analysis.[1]

Experimental Protocol (for Residual Solvents):

-

Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a headspace autosampler.

-

Chromatographic Conditions:

-

Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min.

-

Oven Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 250 °C.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

-

Sample Preparation:

-

Accurately weigh about 100 mg of the this compound sample into a headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) and seal the vial.

-

-

Analysis: The vial is heated and a portion of the headspace gas is injected into the GC-MS. The resulting chromatogram is analyzed to identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound and the identification of structurally related impurities.[2]

Experimental Protocol:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Data Presentation

The quantitative data obtained from the analytical procedures should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Illustrative HPLC Purity Data for this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 3.5 | 1500 | 0.05 | Impurity A |

| 2 | 8.2 | 2985000 | 99.50 | This compound |

| 3 | 10.1 | 6000 | 0.20 | Impurity B |

| 4 | 12.5 | 7500 | 0.25 | Impurity C |

Table 3: Illustrative GC-MS Data for Residual Solvents

| Solvent | Retention Time (min) | Concentration (ppm) | Limit (ppm) |

| Methanol | 2.8 | 50 | < 3000 |

| Acetonitrile | 3.5 | 20 | < 410 |

| Dichloromethane | 4.1 | Not Detected | < 600 |

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.3 | s | H-2 |

| ¹H | ~7.9 | s | H-4 |

| ¹H | ~6.5 | br s | -NH₂ |

| ¹³C | ~160 | s | C-6 |

| ¹³C | ~155 | s | C-2 |

| ¹³C | ~145 | s | C-4 |

| ¹³C | ~118 | s | -CN |

| ¹³C | ~105 | s | C-3 |

| ¹³C | ~95 | s | C-5 |

Potential Impurities and Synthesis Pathway

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthesis is outlined below.

Table 5: Potential Process-Related Impurities

| Impurity ID | Structure / Name | Potential Source |

| Impurity A | 2-Amino-5-bromopyridine | Unreacted starting material. |

| Impurity B | 2-Amino-5-bromopyridine N-oxide | Unreacted intermediate from the oxidation step. |

| Impurity C | 2-Amino-3-cyano-5-bromopyridine N-oxide | Unreacted intermediate from the cyanation step. |

| Impurity D | 6-Amino-5-chloronicotinonitrile | Presence of chloride impurities in the brominating agent or starting materials. |

| Impurity E | Dimer of this compound | Side reaction during synthesis or degradation. |

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of this compound and to ensure that the analytical methods are stability-indicating.

Table 6: Potential Degradation Products

| Degradation Condition | Potential Degradation Product | Rationale |

| Acidic Hydrolysis | 6-Amino-5-bromo-nicotinamide | Hydrolysis of the nitrile group to an amide. |

| Basic Hydrolysis | 6-Amino-5-bromo-nicotinic acid | Hydrolysis of the nitrile group to a carboxylic acid. |

| Oxidative (H₂O₂) | This compound N-oxide | Oxidation of the pyridine nitrogen. |

| Thermal | Dimerization or polymerization products | High temperatures can induce self-reaction. |

| Photolytic | Debrominated product (6-Aminonicotinonitrile) | UV light can cause cleavage of the C-Br bond. |

Conclusion

The purity of this compound is a critical quality attribute that requires a robust analytical control strategy. A combination of HPLC for purity and impurity quantification, GC-MS for residual solvents, and NMR for structural confirmation provides a comprehensive approach to ensure its quality. Understanding the synthesis pathway and potential degradation products is essential for developing and validating stability-indicating analytical methods, ultimately ensuring the safety and efficacy of the final pharmaceutical products derived from this important intermediate.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 6-Amino-5-bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the functionalization of 6-amino-5-bromonicotinonitrile, a versatile building block in medicinal chemistry. The presence of amino, bromo, and cyano groups on the pyridine ring offers multiple reaction sites for diversification, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary strategies for functionalization involve palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 5-position.

Key functionalization reactions include Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, Buchwald-Hartwig amination for carbon-nitrogen bond formation with amines, and Sonogashira coupling for carbon-carbon bond formation with terminal alkynes.[1] These methods are fundamental for creating libraries of compounds for drug discovery programs.[2]

Comparative Data of Functionalization Reactions

The selection of a specific functionalization method will depend on the desired final compound. The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions on related bromopyridine scaffolds. Note that optimization may be required for this compound due to the electronic and coordinating effects of the amino group.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [2] |

| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [2] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | High | [1] |

| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | High | [3] |

| Sonogashira | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | Et₃N | DMF | 100 | 8-10 | High | [1] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | - | High | [3] |

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-nicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[2][4] This reaction is instrumental in synthesizing biaryl compounds.

General Reaction Scheme:

General scheme for Suzuki-Miyaura coupling.

Detailed Protocol:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (1.4 mmol, 1.4 equiv).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of a palladium precursor and a ligand like Pd₂(dba)₃/SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (8-16 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-aryl-nicotinonitrile.[3][4]

Catalytic Cycle Visualization:

Catalytic cycle for the Suzuki-Miyaura coupling.[3]

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-(amino)-nicotinonitriles

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[5][6] It allows for the coupling of aryl halides with a broad range of primary and secondary amines.

General Reaction Scheme:

General scheme for Buchwald-Hartwig amination.

Detailed Protocol:

-

In a dry Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., XantPhos or XPhos, 0.02-0.04 equiv), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.2-1.4 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed toluene, followed by this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 6,5-diaminonicotinonitrile derivative.[1][3]

Catalytic Cycle Visualization:

Catalytic cycle for Buchwald-Hartwig amination.[3][5]

Sonogashira Coupling: Synthesis of 6-Amino-5-(alkynyl)-nicotinonitriles

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] This reaction is catalyzed by palladium and a copper co-catalyst.[2]

General Reaction Scheme:

General scheme for Sonogashira coupling.

Detailed Protocol:

-

To a dry Schlenk tube or sealed vial, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add a suitable solvent such as DMF or a THF/triethylamine mixture, followed by a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (room temperature to 100 °C) for 8-10 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash with water and brine (or saturated aqueous NH₄Cl if a THF/Et₃N system is used).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired 6-amino-5-alkynyl-nicotinonitrile.[1][3]

Catalytic Cycle Visualization:

Catalytic cycles for the Sonogashira coupling.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Versatility of 6-Amino-5-bromonicotinonitrile: A Gateway to Novel Heterocyclic Compounds for Drug Discovery

For Immediate Release

Shanghai, China – December 25, 2025 – 6-Amino-5-bromonicotinonitrile is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly fused pyrimidine derivatives, which are of significant interest in medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a nitrile moiety, allows for versatile chemical transformations, leading to the construction of complex molecular architectures with promising therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Application Notes

This compound serves as a key precursor for the synthesis of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are recognized for their wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic positioning of the amino and cyano groups facilitates cyclization reactions to form the pyrimidine ring, while the bromine atom offers a reactive handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity.